2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, two ethyl groups, and two methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4,6-dimethylnicotinonitrile
- 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
- 2,5-dichloro-4,6-dimethylnicotinamide
Uniqueness
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of the N,N-diethylamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.
Properties
IUPAC Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYIZNIFGLCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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